M+3 Mass Shift Differentiation
Sodium acetate-d₃ produces a nominal mass shift of M+3 relative to unlabeled sodium acetate (M), compared with M+1 for sodium acetate-1-¹³C, M+2 for sodium acetate-¹³C₂, and M+4 for the dual-labeled sodium acetate-1-¹³C,d₃ . This M+3 shift places the deuterated internal standard three mass units away from the analyte, minimizing isotopic cross-talk in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, which is especially critical when the natural ¹³C abundance of the analyte contributes to the M+1 and M+2 channels . In GC‑MS analysis of short-chain fatty acids in fecal samples, the M+3 deuterated acetate internal standard (CD₃COONa) was quantified at m/z 63 and 77, whereas the unlabeled acetate analyte was monitored at m/z 60 and 74, achieving baseline resolution without isotopic overlap .
Comparator: M, M+1, M+2, M+4
| Evidence Dimension | Nominal mass shift vs. unlabeled sodium acetate (M = 82.03 Da) |
|---|---|
| Target Compound Data | M+3 (Δm ≈ +3.02 Da; exact mass 85.0219 Da) |
| Comparator Or Baseline | Sodium acetate-1-¹³C: M+1; Sodium acetate-¹³C₂: M+2; Sodium acetate-1-¹³C,d₃: M+4 |
| Quantified Difference | Δ = +3 Da vs. 0; intermediate between single ¹³C and dual-label isotopologues |
| Conditions | Low-resolution and high-resolution mass spectrometry; vendor-specified mass shift (Sigma-Aldrich, Merck Millipore); GC-MS analysis of biological extracts |
Why This Matters
A +3 Da mass shift provides a wider separation from the analyte than +1 or +2 Da standards, reducing isotopic interference and improving quantitative accuracy in LC‑MS/MS and GC‑MS assays, which is essential for regulatory bioanalysis and metabolomics.
